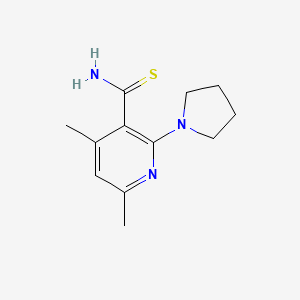
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with additional methyl and carbothioamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide typically involves the reaction of 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile with a thiol reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carbothioamide group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidine and carbothioamide groups allows for specific interactions with biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
- 4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile
Uniqueness
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15N3S
- Molecular Weight : 233.33 g/mol
The compound features a pyridine ring substituted with a pyrrolidine moiety and a carbothioamide functional group, which may contribute to its biological activities.
Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The mechanisms often involve the inhibition of specific enzymes or pathways critical for disease progression.
Antimicrobial Activity
Studies have shown that derivatives of pyridine and pyrrolidine can exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on related compounds has indicated that they can induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting cell cycle progression .
Case Studies
- Antibacterial Evaluation :
- Neuroprotective Effects :
Biological Activity Summary Table
| Activity Type | Related Compounds | Observed Effects | MIC/IC50 Values |
|---|---|---|---|
| Antibacterial | Pyridine derivatives | Inhibition of S. aureus and E. coli | 3.12 - 12.5 μg/mL |
| Anticancer | Pyrrolidine analogs | Induction of apoptosis | IC50 < 10 μM |
| Neuroprotective | Similar structures | Reduction in oxidative stress | IC50 = 2.91 ± 0.47 μM |
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyridine-3-carbothioamide |
InChI |
InChI=1S/C12H17N3S/c1-8-7-9(2)14-12(10(8)11(13)16)15-5-3-4-6-15/h7H,3-6H2,1-2H3,(H2,13,16) |
InChI Key |
SKXNMPZGEUOKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=S)N)N2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















